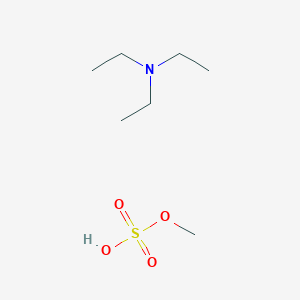
N,N-diethylethanamine;methyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine; methyl hydrogen sulfate: is a compound that belongs to the class of tertiary amines. Tertiary amines are characterized by having three alkyl or aryl groups attached to the nitrogen atom. This compound is a clear, colorless to pale yellow liquid at room temperature and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-diethylethanamine involves the reductive amination of secondary amines like N,N-diethylamine.
Catalyzed Reaction: Another method involves the catalyzed reaction between ethylamine and methanol.
Industrial Production Methods: In industrial settings, N,N-diethylethanamine can be produced by heating ethanol and ammonia in the presence of a copper-nickel-clay catalyst. This process yields a mixture of mono-, di-, and triethylamine, which is then condensed, extracted, and absorbed to obtain the crude product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced under specific conditions to yield simpler amines.
Substitution: It can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used.
Substitution Reactions: Conditions for substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Yields simpler amines.
Substitution: Results in the formation of various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Employed in the study of biological systems, particularly in the synthesis of biologically active molecules.
Medicine:
- Investigated for potential therapeutic applications, including its role in drug synthesis.
Industry:
Mecanismo De Acción
The mechanism by which N,N-diethylethanamine exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of various compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl group and a propyl group attached to the nitrogen atom.
Uniqueness: N,N-diethylethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both industrial and scientific applications sets it apart from other similar compounds .
Propiedades
Número CAS |
424823-84-7 |
|---|---|
Fórmula molecular |
C7H19NO4S |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;methyl hydrogen sulfate |
InChI |
InChI=1S/C6H15N.CH4O4S/c1-4-7(5-2)6-3;1-5-6(2,3)4/h4-6H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
HPBQDSCLDRMVHX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.COS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
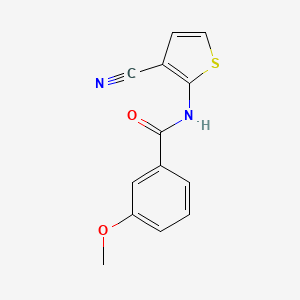

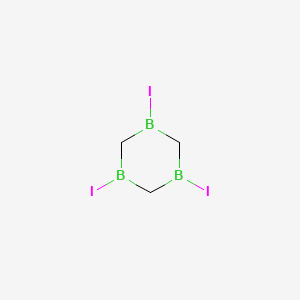
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
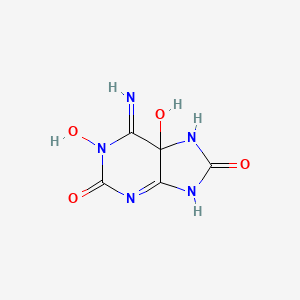
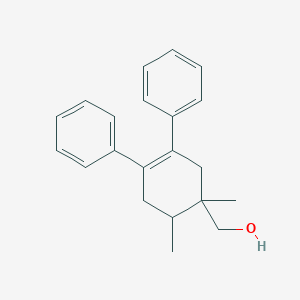
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
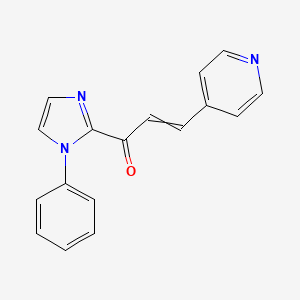

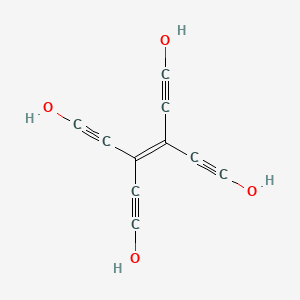
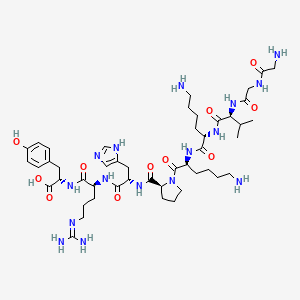
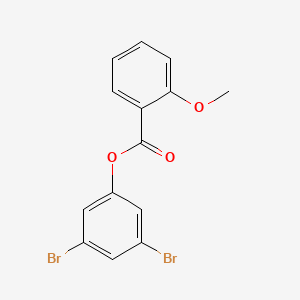
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
